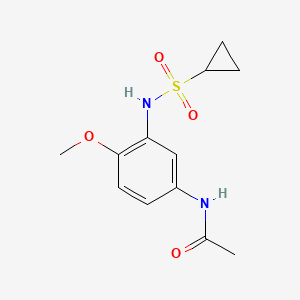![molecular formula C12H11ClFN3O2 B6581648 2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1207011-20-8](/img/structure/B6581648.png)
2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CFOMA) is a synthetic small molecule compound which has been used in scientific research for a variety of purposes. CFOMA is a member of the oxadiazole family of compounds, which are known for their ability to interact with proteins and other biological molecules. CFOMA has been studied for its ability to act as a ligand for proteins, its potential as an anti-cancer agent, and its ability to modulate the activity of enzymes and other proteins.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential to act as a ligand for proteins, its potential as an anti-cancer agent, and its ability to modulate the activity of enzymes and other proteins. This compound has been studied as a ligand for a variety of proteins, including the human G protein-coupled receptor GPR17, the human histamine receptor H4, and the human serotonin receptor 5-HT2C. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been studied for its ability to modulate the activity of enzymes and other proteins, such as the enzyme acetylcholinesterase and the protein kinase CK2.
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound is a synthetic organic molecule, and it’s possible that it interacts with various biological targets .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to certain pesticides, it might interfere with pathways related to pest metabolism or signaling .
Pharmacokinetics
Based on its chemical properties, it’s likely that the compound has moderate water solubility (6842mg/L at 25℃) and a low vapor pressure (0002Pa at 25℃), suggesting it might have reasonable bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and moisture, which could affect its stability .
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages for use in laboratory experiments. First, this compound is a synthetic small molecule, which makes it easy to synthesize and store. Second, this compound has been studied for its potential to act as a ligand for proteins, its potential as an anti-cancer agent, and its ability to modulate the activity of enzymes and other proteins, which makes it a useful tool for studying the biochemical and physiological effects of these molecules. Finally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers.
However, there are some limitations to using this compound in laboratory experiments. First, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects on proteins and other molecules. Second, this compound is not approved for use in humans, which limits its potential applications.
Orientations Futures
The potential future directions for 2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide are numerous. First, further research is needed to better understand the mechanism of action of this compound and its potential effects on proteins and other molecules. Second, this compound could be studied for its potential as an anti-cancer agent, as well as its potential to modulate the activity of enzymes and other proteins. Third, this compound could be used in combination with other compounds to create new drugs with improved efficacy and safety profiles. Finally, this compound could be used in the development of novel diagnostic and therapeutic approaches.
Méthodes De Synthèse
2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be synthesized through a two-step process involving the reaction of 2-chloro-6-fluorobenzaldehyde with 3-methyl-1,2,4-oxadiazol-5-ylmethyl acetate. First, 2-chloro-6-fluorobenzaldehyde is reacted with 3-methyl-1,2,4-oxadiazol-5-ylmethyl acetate in a solvent such as ethanol or dimethylformamide. This reaction yields a product containing a 2-chloro-6-fluorophenyl group bonded to a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. This product is then reacted with acetic acid to yield the final product, this compound.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-7-16-12(19-17-7)6-15-11(18)5-8-9(13)3-2-4-10(8)14/h2-4H,5-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJIPGCNFDWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)


![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)
![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581653.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)
![4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6581662.png)